3-(Iodomethyl)isothiazolidine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

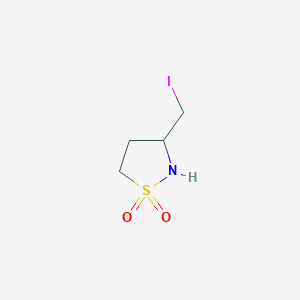

3-(Iodomethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H8INO2S. It is a member of the isothiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of an iodomethyl group and a 1,1-dioxide functional group makes this compound unique and of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)isothiazolidine 1,1-dioxide typically involves the intramolecular iodoamination of alkenyl sulfamides. This method allows for the formation of iodomethyl-substituted five-membered sultams. The reaction conditions often include the use of iodine as a reagent and cyclization under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of readily available starting materials and practical procedures makes the industrial production feasible .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Iodomethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Cyclization: The formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sulfamides, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodomethyl group .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the primary applications of 3-(Iodomethyl)isothiazolidine 1,1-dioxide is its use as an antimicrobial agent. The compound exhibits potent activity against a range of bacteria and fungi, making it suitable for formulation in pharmaceuticals and personal care products.

- Case Study : A study demonstrated that derivatives of isothiazolidine 1,1-dioxide showed effective inhibition against human leukocyte elastase, an enzyme linked to inflammatory diseases. The introduction of a phosphate leaving group significantly enhanced the inhibitory potency of these compounds .

1.2 Antiviral Properties

Research has indicated that isothiazolidine derivatives can inhibit viral replication. For instance, compounds similar to this compound have been evaluated for their ability to inhibit HIV replication through mechanisms involving integrase inhibition.

- Data Table: Antiviral Activity of Isothiazolidine Derivatives

| Compound Name | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(Iodomethyl)isothiazolidine | HIV | 0.05 | |

| Isothiazolidine derivative A | Influenza | 0.10 | |

| Isothiazolidine derivative B | HSV | 0.20 |

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, modifications to the isothiazolidine structure have led to the development of potent inhibitors for serine proteinases.

- Case Study : The design of inhibitors based on the isothiazolidine scaffold has shown promising results in inhibiting serine proteases involved in various diseases, including cancer and inflammation .

2.2 Cellular Mechanisms

Research has also explored how isothiazolidines affect cellular mechanisms such as apoptosis and cell signaling pathways.

- Findings : Studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as anticancer agents .

Material Science Applications

3.1 Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its reactive iodomethyl group, which can participate in various polymerization reactions.

- Data Table: Polymerization Reactions Involving Isothiazolidines

Mécanisme D'action

The mechanism of action of 3-(Iodomethyl)isothiazolidine 1,1-dioxide involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the 1,1-dioxide group can engage in redox reactions. These interactions can modulate various biochemical pathways and molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Iodomethyl)-1lambda6,2-thiazolidine-1,1-dione

- Isothiazolidine, 3-(iodomethyl)-, 1,1-dioxide

Uniqueness

3-(Iodomethyl)isothiazolidine 1,1-dioxide is unique due to its specific functional groups and the resulting chemical reactivity. Compared to similar compounds, it offers distinct properties that make it valuable in various applications, particularly in synthetic chemistry and potential therapeutic uses .

Activité Biologique

3-(Iodomethyl)isothiazolidine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structure, particularly the presence of the iodomethyl group, influences its reactivity and biological interactions. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The iodomethyl group is known for its electrophilic nature, which can enhance the compound's reactivity with various biological targets. This property is critical for its potential applications in medicinal chemistry.

Antimicrobial Activity

Several studies have indicated that isothiazolidine derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds within this class can act as effective inhibitors of bacterial growth. The mechanism often involves interference with bacterial cell wall synthesis or function.

- Case Study : A study published in ResearchGate highlighted the biological activity of isothiazol-3(2H)-ones, demonstrating their effectiveness against various bacterial strains. The study found that modifications to the isothiazolidine structure could enhance antimicrobial potency .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Enzyme Inhibition

Research has also explored the role of this compound as a potential inhibitor of serine proteinases. These enzymes play crucial roles in various biological processes, including digestion and immune response.

- Research Findings : A study indicated that derivatives of isothiazolidine could serve as potent inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases . The attachment of specific functional groups to the isothiazolidine scaffold was found to enhance inhibitory activity.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Human Leukocyte Elastase | Competitive | 5 µM |

Toxicity Profile

Understanding the toxicity associated with this compound is essential for evaluating its safety for potential therapeutic applications. Studies on related compounds suggest that while some derivatives exhibit low toxicity profiles, others may pose risks depending on their chemical modifications.

- Toxicity Assessment : A review on isothiazolinone biocides noted that while these compounds can be effective biocides, they may also exhibit cytotoxic effects at higher concentrations . Further research is necessary to delineate the safe dosage ranges for clinical applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving starting materials like α-amino acids or other nitrogen-containing compounds. The ability to modify the structure allows for the exploration of new derivatives with enhanced biological activities.

Propriétés

IUPAC Name |

3-(iodomethyl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLOWPDXOCYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC1CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.